3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-(pyrrolidin-2-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-4-2-7-13-11(9)8-10-5-3-6-12-10/h2,4,7,10,12H,3,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXWAABBOJXAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 Methyl 2 Pyrrolidin 2 Ylmethyl Pyridine and Its Analogues
Retrosynthetic Analysis of the 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine Scaffold
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. advancechemjournal.com For this compound, the primary disconnection points are the C-C bond of the methylene (B1212753) bridge connecting the two heterocyclic rings. This leads to two main synthons: a 3-methyl-2-methylpyridine synthon (or a related electrophilic or nucleophilic equivalent) and a 2-substituted pyrrolidine (B122466) synthon.
A plausible retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic Analysis of this compound
Disconnection 1: The most logical disconnection is the C-C bond of the methylene linker. This suggests two general strategies:
Alkylation of a metalated pyridine (B92270): A 2-metalated 3-methylpyridine (B133936) (e.g., lithiated) can react with a 2-(halomethyl)pyrrolidine.
Cross-coupling reaction: A 2-halo-3-methylpyridine could be coupled with a 2-(methyl)pyrrolidine derivative bearing a suitable organometallic group (e.g., boronic acid in a Suzuki coupling). Alternatively, a 2-(halomethyl)pyridine can react with a metalated pyrrolidine.
Disconnection 2 (3-Methylpyridine): The 3-methylpyridine core can be traced back to simpler acyclic precursors through classical pyridine syntheses like the Hantzsch synthesis, which involves the condensation of an α,β-unsaturated carbonyl compound, an active methylene compound, and ammonia (B1221849). advancechemjournal.com
Disconnection 3 (Pyrrolidine): The pyrrolidine ring can be retrosynthetically opened to reveal acyclic precursors such as ω-halo-ketones or aminoaldehydes, which can undergo intramolecular cyclization. nih.gov
This analysis highlights the key challenges: the regioselective functionalization of the pyridine ring at the 2-position, the stereoselective synthesis of the 2-substituted pyrrolidine, and the efficient formation of the methylene bridge.
Classical and Modern Synthetic Routes to Substituted Pyridines
The synthesis of substituted pyridines is a well-established field in heterocyclic chemistry, with both classical and modern methods available. nih.govnih.govacs.org
3-Methylpyridine, also known as β-picoline, is a common building block. While it is commercially available, several synthetic methods exist for its formation and the synthesis of its derivatives.
Hantzsch Pyridine Synthesis: This is a classical one-pot condensation reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. advancechemjournal.com While versatile, it typically produces dihydropyridines that require a subsequent oxidation step to yield the pyridine ring.
Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. It offers a high degree of predictability for the substitution pattern in the final pyridine product.
From Acyclic Precursors: Various condensation reactions of aldehydes and ketones with ammonia or amines at high temperatures over solid-acid catalysts are used in industrial production.
Modern Cross-Coupling Methods: Modern synthetic approaches often involve the modification of a pre-existing pyridine ring. For instance, 3-halopyridines can be methylated via cross-coupling reactions (e.g., Suzuki, Stille, or Kumada coupling) with appropriate organometallic reagents.
A selection of synthetic methods for substituted pyridines is presented in the table below.
| Method | Reactants | Conditions | Key Features |
| Hantzsch Synthesis advancechemjournal.com | Aldehyde, β-ketoester, Ammonia | Condensation, then Oxidation | Forms dihydropyridine (B1217469) intermediate; good for polysubstituted pyridines. |
| Kröhnke Synthesis | Pyridinium ylide, α,β-unsaturated carbonyl | Michael addition, cyclization | High regioselectivity. |
| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-dicarbonyl compound | Condensation | Leads to 2-pyridones which can be further modified. |
| Suzuki Coupling mdpi.com | Halopyridine, Organoboron reagent | Pd catalyst, Base | Versatile for introducing alkyl/aryl groups. |
| Diazotization google.com | Aminopyridine | NaNO₂, Acid, then Alcohol | Allows introduction of various substituents via a diazonium salt intermediate. |
Interactive Data Table: Synthetic Routes to Substituted Pyridines
The table above summarizes various named reactions and modern methods used for the synthesis of the pyridine core structure, highlighting their key reactants and features.
Starting from a pre-formed pyridine ring, the substituents can be introduced sequentially. A common strategy involves the functionalization of a commercially available substituted pyridine, such as 2-chloro-3-methylpyridine (B94477) or 3-methyl-2-cyanopyridine.
One approach involves the reaction of methyllithium (B1224462) with 3-cyano-6-methylpyridine-2(1H)-thione to generate a 3-acetylpyridine (B27631) derivative after alkylation. researchgate.net This demonstrates a method to introduce an acetyl group, which could potentially be modified to form the desired linker.
Another strategy is the direct C-H functionalization of pyridines, although achieving meta-selectivity can be challenging. acs.org For the target molecule, functionalization at the 2- and 3-positions is required. A more controlled approach starts with a pyridine ring already bearing one or more substituents that direct subsequent reactions. For example, starting with 3-aminopyridine, a diazonium salt can be formed and subsequently reacted with alcohols to yield 3-alkoxypyridines. google.com
Synthesis of Pyrrolidine Derivatives and Their Linkage to the Pyridine Ring
The pyrrolidine moiety, particularly with a substituent at the 2-position, is a privileged structure in medicinal chemistry. Its synthesis, especially in a stereocontrolled manner, is of great importance.
The synthesis of enantiomerically pure 2-substituted pyrrolidines is a key step. Several strategies have been developed to achieve high stereoselectivity.
From Chiral Pool Precursors: (S)-Proline is a common and inexpensive starting material. The carboxylic acid can be reduced to an alcohol (prolinol), which can then be further functionalized. mdpi.com Similarly, (S)- or (R)-pyroglutamic acid are also valuable starting points.
Catalytic Asymmetric Synthesis: Asymmetric hydrogenation of substituted pyrroles using chiral catalysts can provide access to enantiomerically enriched pyrrolidines. researchgate.net Rhodium catalysts are often employed for the hydrogenation of the pyrrole (B145914) ring, affording pyrrolidine derivatives with high diastereoselectivity. researchgate.net
Biocatalytic Approaches: Enzymes such as transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. nih.gov
Ring Contraction: A novel photo-promoted ring contraction of pyridines using silylborane has been reported to afford pyrrolidine derivatives, representing a skeletal editing strategy. nih.govnih.gov
The table below summarizes some stereoselective methods.
| Method | Starting Material | Key Reagent/Catalyst | Stereocontrol | Reference |
| Reduction of Proline Derivative | (S)-Proline | LiAlH₄ or LiBH₄ | Substrate-controlled | mdpi.com |
| Asymmetric Hydrogenation | Substituted Pyrrole | Chiral Rhodium Catalyst | Catalyst-controlled | researchgate.net |
| Transaminase-Triggered Cyclization | ω-chloroketone | Transaminase (TA) | Enzyme-controlled | nih.gov |
| Cascade Reductive Amination | Keto-aldehyde complex | Fe(CO)₃ moiety | Auxiliary-controlled | acs.org |
Interactive Data Table: Stereoselective Synthesis of 2-Substituted Pyrrolidines
This table outlines several modern strategies for the stereoselective synthesis of the pyrrolidine ring, indicating the source of stereocontrol.
A process for preparing 2-aminomethyl-pyrrolidine involves reacting 2-pyrrolidone with a benzylated compound, followed by reaction with a lower alkyl sulfate (B86663) and nitromethane, reduction, and debenzylation. google.com Chiral versions of 2-(aminomethyl)pyrrolidine are also commercially available or can be synthesized. sigmaaldrich.com
The final key step is the construction of the methylene bridge between the 3-methylpyridine and the pyrrolidine rings. This C-C bond formation can be achieved through several methods.
Nucleophilic Substitution: This is the most straightforward approach. It involves reacting a nucleophilic pyridine species with an electrophilic pyrrolidine, or vice versa.
Route A: Generation of a 2-lithiated or 2-Grignard reagent of 3-methylpyridine, followed by reaction with a 2-(halomethyl)pyrrolidine (e.g., 2-(chloromethyl)pyrrolidine). The lability of such organometallic pyridine reagents requires careful control of reaction conditions.
Route B: Reaction of a 2-(halomethyl)-3-methylpyridine with a suitable pyrrolidine nucleophile. For instance, the nitrogen of the pyrrolidine could be used as a nucleophile to displace a halide, followed by further manipulations, though this would lead to a different connectivity. To form the C-C bond, a metalated pyrrolidine would be required.
Reductive Amination: A 3-methylpyridine-2-carboxaldehyde could be reacted with 2-aminopyrrolidine in a reductive amination sequence. This would form a C-N linker, not the desired C-C methylene bridge. A more suitable approach would be the reductive amination of a 2-(formylmethyl)pyridine with a pyrrolidine, or a similar strategy involving a Wittig reaction followed by reduction.
Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. A Suzuki coupling between 2-bromo-3-methylpyridine (B184072) and a (pyrrolidin-2-ylmethyl)boronic acid derivative, or a Negishi coupling with an organozinc reagent, could be effective.
The formation of a methylene bridge has been documented between two imidazopyridine rings, suggesting that similar strategies could be adapted for the pyridine-pyrrolidine linkage. researchgate.net
Advanced Synthetic Techniques and Optimization Protocols
The construction of the this compound core structure is a significant synthetic challenge that involves the precise coupling of a substituted pyridine and a pyrrolidine moiety. A key strategy in the synthesis of closely related analogues, such as Pozanicline (ABT-089), involves the reaction of a functionalized pyridine with a protected pyrrolidine derivative. wikipedia.orgnih.govnih.govdrugbank.com
One of the primary advanced methods is the condensation of a hydroxypyridine with a prolinol derivative. For instance, the synthesis of an analogue involves the reaction of 2-methyl-3-hydroxypyridine with Boc-L-prolinol. wikipedia.org This reaction is typically a dehydration or etherification process. The use of a protecting group on the pyrrolidine nitrogen, such as the tert-butyloxycarbonyl (Boc) group, is a critical optimization parameter. This protecting group prevents unwanted side reactions at the nitrogen atom and can influence the stereochemical outcome of the reaction.
Optimization of this key coupling step often involves the careful selection of reagents and reaction conditions. For example, a Mitsunobu reaction provides a powerful and controlled method for this etherification. In a typical Mitsunobu protocol, a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are used to activate the alcohol for nucleophilic attack.
Key optimization parameters for the synthesis of the core structure are detailed in the table below:
| Parameter | Variation | Desired Outcome |
| Coupling Reagents | DEAD/PPh₃, DIAD/PPh₃, other phosphine/azodicarboxylate combinations | High yield of the desired ether, minimization of side products |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene | Optimal solubility of reactants, facilitation of the reaction kinetics |
| Temperature | 0 °C to room temperature | Controlled reaction rate, prevention of reagent decomposition |
| Protecting Group | Boc, Cbz, Fmoc | Stability during the coupling reaction, ease of deprotection in a later step |
Following the successful coupling of the two heterocyclic rings, the final step in producing the core scaffold is the deprotection of the pyrrolidine nitrogen. In the case of a Boc-protected intermediate, this is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane. The optimization of this step involves ensuring complete removal of the protecting group without compromising the integrity of the final product.
Synthetic Transformations and Derivatization for Analogue Production
Once the this compound core is synthesized, a wide array of analogues can be produced through various synthetic transformations. These derivatizations can be targeted at either the pyridine ring or the pyrrolidine ring, allowing for a systematic exploration of the structure-activity relationship of the resulting compounds.
Derivatization of the Pyridine Ring:
The pyridine ring offers several positions for functionalization. The methyl group at the 3-position can be a handle for further reactions. For instance, oxidation of the methyl group can yield a carboxylic acid, which can then be converted into a variety of esters or amides. Furthermore, electrophilic aromatic substitution reactions can be employed to introduce substituents onto the pyridine ring, although the regioselectivity can be influenced by the existing substituents.
Derivatization of the Pyrrolidine Ring:
The secondary amine of the pyrrolidine ring is a prime site for derivatization. A common transformation is N-alkylation, where an alkyl halide or another electrophile is reacted with the pyrrolidine nitrogen to introduce a variety of substituents. Reductive amination with aldehydes or ketones is another powerful method for introducing diverse groups at this position.
Another key transformation is N-acylation, where the pyrrolidine nitrogen is reacted with an acyl chloride or a carboxylic acid (using a coupling agent) to form an amide. This introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
The following table summarizes some of the key synthetic transformations for the production of analogues:
| Transformation | Reagents and Conditions | Target Site | Resulting Analogue |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., CH₃CN) | Pyrrolidine Nitrogen | N-Alkyl substituted analogue |
| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃), solvent (e.g., DCE) | Pyrrolidine Nitrogen | N-Alkyl substituted analogue |
| N-Acylation | Acyl chloride, base (e.g., Et₃N), solvent (e.g., DCM) | Pyrrolidine Nitrogen | N-Acyl substituted analogue |
| Oxidation of Methyl Group | Oxidizing agent (e.g., KMnO₄) | Pyridine C3-Methyl | 3-Carboxy-2-(pyrrolidin-2-ylmethyl)pyridine |
| Amide Coupling | Carboxylic acid, coupling agent (e.g., HATU, HOBt), base, solvent (e.g., DMF) | Pyrrolidine Nitrogen | N-Amide substituted analogue |
The development of these synthetic strategies is essential for generating libraries of this compound analogues. These libraries are invaluable for medicinal chemistry programs aimed at discovering new therapeutic agents. The ability to fine-tune the structure through these advanced synthetic techniques allows for the optimization of the pharmacological profile of this important class of compounds.
Preclinical Pharmacological Profiling and Mechanistic Elucidation of 3 Methyl 2 Pyrrolidin 2 Ylmethyl Pyridine
Receptor Binding Affinity and Selectivity Studies
No published in vitro radioligand binding assays, competitive binding studies, or receptor subtype selectivity evaluations for 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine were found. Consequently, determination of its binding affinity (Ki) for any specific receptor is not possible at this time.
Enzyme Inhibition and Modulation Studies
There is no available information identifying relevant enzyme targets for this compound. Furthermore, no studies determining IC50 values or detailing inhibition kinetics have been published.
Mechanistic Insights into Enzyme-Ligand Interactions
No information is available regarding the interaction of this compound with any specific enzymes. There are no published studies detailing its binding affinity, mode of action at an enzymatic level, or its potential inhibitory or agonistic activities.
Cellular Functional Assays and Pathway Interrogation
G-Protein Coupled Receptor (GPCR) Signaling Modulation
There is no data to suggest that this compound modulates GPCR signaling. No studies have been found that investigate its effects on any GPCRs or their downstream signaling pathways.
Ion Channel Modulation
The effect of this compound on ion channels has not been reported in the scientific literature.
Other Intracellular Pathway Engagements
There is no information available on the engagement of this compound with any other intracellular pathways.
In Vitro Biological Efficacy in Disease-Relevant Models (Non-human)
Antimicrobial and Antiviral Activities
No studies have been published that evaluate the antimicrobial or antiviral properties of this compound.
Anticancer Potential
The combination of pyridine (B92270) and pyrrolidine (B122466) moieties in a single molecule suggests a potential for anticancer activity, as derivatives containing these rings have shown promise in preclinical studies. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer effects, by targeting various cellular mechanisms. arabjchem.orgalliedacademies.org Similarly, the pyrrolidine ring is a core structure in many biologically active compounds and has been incorporated into novel anticancer agents. nih.govresearchgate.net
Research into compounds with similar structural features has highlighted several mechanisms through which they may exert anticancer effects. For instance, certain pyridine-containing compounds have been found to act as inhibitors of crucial enzymes in cancer progression, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2). arabjchem.orgmdpi.comdntb.gov.ua CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. arabjchem.org VEGFR-2 is a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.
Furthermore, some pyridine and pyrrolidine derivatives have demonstrated cytotoxic activity against various human cancer cell lines. rsc.orgnih.gov For example, a series of spirooxindole-pyrrolidines embedded with pyridine heterocycles showed cytotoxic activity against HepG-2 (liver cancer), A549 (lung cancer), and SKOV-3 (ovarian cancer) cell lines. rsc.org Molecular docking studies of these compounds suggested potential interactions with anti-apoptotic proteins like Bcl-2, which are often overexpressed in cancer cells, and anaplastic lymphoma kinase (ALK) receptors, which can be oncogenic drivers. rsc.org
Table 1: Anticancer Activity of Related Pyridine-Pyrrolidine Derivatives
| Compound Class | Cancer Cell Line | Observed Effect | Potential Mechanism of Action |
|---|---|---|---|
| Spirooxindole-pyrrolidines with pyridine | HepG-2, A549, SKOV-3 | Cytotoxicity | Bcl-2 and ALK receptor binding |
| Pyridine-ureas | MCF-7 (breast cancer) | Growth inhibition | VEGFR-2 inhibition |
| researchgate.netmdpi.comrsc.orgtriazolo[1,5-a]pyridinylpyridines | HCT-116, U-87 MG, MCF-7 | Antiproliferative activity | Inhibition of AKT phosphorylation |
| 2,4,6-trisubstituted pyridines | Renal and prostate cancer cell lines | Cytotoxicity | Histone deacetylase inhibition, inhibition of p53 ubiquitination |
Anti-inflammatory Properties
The structural elements of this compound are also found in compounds investigated for their anti-inflammatory properties. Both pyridine and pyrrolidine derivatives have been explored as potential anti-inflammatory agents. nih.gov The mechanisms underlying these effects often involve the modulation of key inflammatory pathways.
One of the primary targets for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. researchgate.net COX-2 is typically induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and swelling. Some pyridine derivatives have been shown to inhibit COX enzymes. researchgate.net For example, derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema and croton oil-induced ear edema. nih.govnih.gov The anti-inflammatory action of these compounds is thought to be related to their iron-chelating properties, as iron can participate in the generation of reactive oxygen species that contribute to inflammation. nih.gov
In addition to COX inhibition, other anti-inflammatory mechanisms have been associated with pyridine-containing compounds. For instance, some derivatives have been found to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mdpi.com In preclinical studies using lipopolysaccharide (LPS)-stimulated RAW264.7 cells, certain 1-methylhydantoin (B147300) cinnamic imides significantly inhibited the release of nitric oxide (NO), another important inflammatory mediator. mdpi.com
Table 2: Anti-inflammatory Activity of Related Pyridine and Pyrrolidine Derivatives
| Compound Class | In Vitro/In Vivo Model | Observed Effect | Potential Mechanism of Action |
|---|---|---|---|
| 3-hydroxy-pyridine-4-one derivatives | Carrageenan-induced paw edema (rat) | Reduction in paw edema | Iron chelation, potential COX/LOX inhibition |
| 1-methylhydantoin cinnamic imides | LPS-stimulated RAW264.7 cells | Inhibition of NO, TNF-α, and IL-1β release | Modulation of pro-inflammatory cytokine production |
| Thiazoline-2-thione derivatives | BSA denaturation assay | Inhibition of protein denaturation | Stabilization of proteins |
| Pyrrolopyridines | In vitro pro-inflammatory cytokine inhibitory assay | Promising activity | COX-2 binding |
Neurological and CNS-Related Activities
Pyridine alkaloids are well-known for their activity in the central nervous system (CNS). nih.gov The pyridine ring is a common scaffold in many CNS-active drugs. nih.gov While specific data for this compound is scarce, the general class of pyridine alkaloids has been extensively studied for its interaction with various CNS targets.
A significant area of investigation for pyridine-containing compounds is their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are widely distributed in the brain and are involved in various cognitive functions, including learning, memory, and attention. The pharmacological activities of some pyridine alkaloids have been evaluated by their ability to displace the binding of specific ligands to different nAChR subtypes, such as α4β2 and α7. nih.gov For example, DINIC, a nicotine (B1678760) derivative, showed selective binding affinity for the α4β2-nAChR subtype. nih.gov
The development of drugs for CNS disorders is a significant challenge due to the blood-brain barrier (BBB), which restricts the entry of many substances into the brain. nih.gov The physicochemical properties of a compound, such as its molecular weight, lipophilicity, and hydrogen bonding capacity, play a crucial role in its ability to cross the BBB. nih.gov The design of CNS-active drugs often involves optimizing these properties to ensure adequate brain penetration.
Furthermore, transient receptor potential vanilloid 3 (TRPV3), a cation channel found in both neuronal and non-neuronal tissues, has been implicated in pain sensation and inflammation. nih.gov The development of selective TRPV3 antagonists containing a pyridinyl methanol (B129727) moiety has shown promise in preclinical models of neuropathic and central pain, highlighting another potential avenue for the neurological activity of pyridine derivatives. nih.gov
Table 3: CNS-Related Activities of Related Pyridine Derivatives
| Compound Class/Derivative | CNS Target/Model | Observed Effect |
|---|---|---|
| DINIC (a nicotine derivative) | α4β2- and α7-nAChRs | Selective binding to α4β2-nAChR |
| Pyridinyl methanol derivatives | TRPV3 | Antagonistic activity in neuropathic pain models |
| Cotinine | Animal models of cognitive impairment | Improved working memory and reduced depressive behaviors |
Metabolic Disorder Interventions
The rising prevalence of metabolic syndrome, a cluster of conditions including obesity, hyperglycemia, hypertension, and dyslipidemia, has spurred research into novel therapeutic interventions. nih.govnih.gov While direct evidence linking this compound to metabolic disorder interventions is not available, the structural components are present in compounds that have been studied in related contexts.
Animal models are crucial for studying the pathophysiology of metabolic syndrome and for evaluating the efficacy of potential treatments. nih.govnih.gov These models are often induced through specific diets, such as high-fat or high-fructose diets, which mimic the metabolic abnormalities seen in humans. nih.gov
Research on related heterocyclic compounds has shown some potential in modulating metabolic pathways. For example, pyrrolo[3,4-c]pyridine derivatives have been investigated for their antidiabetic activity. nih.gov While the specific mechanisms for these pyridine-pyrrolidine type structures are not fully elucidated in the context of metabolic syndrome, the broad biological activities of these scaffolds suggest that they could potentially influence metabolic parameters. Further research would be necessary to explore if compounds like this compound could have any beneficial effects in preclinical models of metabolic disorders.
Computational Chemistry and Molecular Modeling in the Study of 3 Methyl 2 Pyrrolidin 2 Ylmethyl Pyridine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental in elucidating the electronic properties and intrinsic reactivity of 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine. These ab initio methods solve the Schrödinger equation for the molecule, providing precise information about its geometry and orbital energies.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional structure of a molecule. nih.gov By optimizing the molecular geometry, DFT calculations identify the lowest energy conformation, which corresponds to the most probable structure of the compound. researchgate.net This process involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, DFT optimization, often using a basis set like B3LYP/6-311++G(d,p), would precisely define the spatial arrangement of its pyridine (B92270) and pyrrolidine (B122466) rings. researchgate.netresearchgate.net
Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data) This table presents hypothetical data based on typical values for similar molecular structures.
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the most likely to accept electrons, reflecting its electrophilic character. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be distributed across the electron-rich pyridine and pyrrolidine rings, while the LUMO is likely concentrated on the π-system of the pyridine ring. researchgate.net
Table 2: Representative FMO Properties of this compound (Illustrative Data) This table presents hypothetical data based on typical values for similar pyridine derivatives.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics
Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. escholarship.org For this compound, MD simulations can reveal its conformational landscape by exploring the different shapes it can adopt in a solution, such as water. This is crucial for understanding how the molecule behaves in a biological environment. When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. mdpi.comnih.gov Key metrics such as the Root-Mean-Square Deviation (RMSD) of the ligand's position and the Root-Mean-Square Fluctuation (RMSF) of protein residues are analyzed. A stable RMSD for the ligand suggests a persistent binding mode, while RMSF highlights flexible regions of the protein that interact with the ligand. plos.orgresearchgate.net
Table 3: Representative MD Simulation Stability Metrics for a Ligand-Protein Complex (Illustrative Data) This table presents hypothetical data based on typical simulation outputs.
Ligand-Protein Docking for Target Interaction Prediction
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. mdpi.com This method is instrumental in identifying potential biological targets for this compound and understanding the structural basis of its activity.
The docking process begins with defining a binding site on the target protein, often identified from a co-crystallized ligand. mdpi.com The compound is then placed in this active site in various orientations and conformations. A scoring function estimates the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. plos.org The resulting top-ranked pose provides a detailed 3D model of the ligand-protein complex, showing how the pyridine ring, methyl group, and pyrrolidine moiety of the compound orient themselves to fit within the protein's binding pocket.
Table 4: Representative Docking Results for this compound Against a Hypothetical Kinase Target (Illustrative Data) This table presents hypothetical data based on typical docking outputs.
Analysis of the docked complex reveals the specific non-covalent interactions that stabilize the binding. These interactions are critical for molecular recognition and binding affinity. For a molecule like this compound, these interactions would likely involve hydrogen bonds between the nitrogen atoms and polar amino acid residues, hydrophobic interactions involving the methyl group and the aliphatic pyrrolidine ring, and potential π-π stacking between the pyridine ring and aromatic residues like Tyrosine or Phenylalanine. nih.govnih.gov
Table 5: Predicted Key Residue Interactions for this compound in a Hypothetical Kinase Active Site (Illustrative Data) This table presents hypothetical data based on common interactions for similar ligands.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. numberanalytics.comnih.gov By developing a robust QSAR model, researchers can predict the activity of novel, unsynthesized molecules, thereby prioritizing the synthesis of the most promising candidates and reducing the time and resources spent on experimental testing. mdpi.com
The development of a QSAR model for analogs of this compound would begin with a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 or pIC50 values). For each compound, a wide range of molecular descriptors are calculated, which quantify various aspects of the molecule's physicochemical properties, such as steric, electronic, hydrophobic, and topological features. nih.gov
Statistical methods, such as Multiple Linear Regression (MLR) or more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are then employed to generate a predictive model. mdpi.combohrium.com
CoMFA calculates steric and electrostatic fields around the aligned molecules to explain their activity differences. mdpi.com
CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often resulting in a more detailed and predictive model. mdpi.com
A statistically significant 3D-QSAR model is characterized by high correlation coefficients (R²) and cross-validation coefficients (Q² > 0.7), indicating its reliability and predictive power. mdpi.comnih.gov The resulting model and its visual representation as 3D contour maps can guide the rational design of new derivatives. For instance, the model might reveal that introducing a hydrophobic group or a hydrogen bond acceptor at a specific position on the pyridine or pyrrolidine ring would enhance biological activity. mdpi.commdpi.com
Table 1: Hypothetical QSAR Data for this compound Analogs
| Compound ID | R1-Group (Pyridine Ring) | R2-Group (Pyrrolidine Ring) | Experimental pIC50 | Predicted pIC50 (CoMSIA) | Steric Contribution | Electrostatic Contribution |
| 1 | 3-Methyl | H | 6.5 | 6.45 | Favorable | Neutral |
| 2 | 3-Chloro | H | 6.8 | 6.82 | Favorable | Favorable |
| 3 | 3-Methoxy | H | 6.3 | 6.25 | Unfavorable | Favorable |
| 4 | 3-Methyl | N-Acetyl | 7.1 | 7.15 | Favorable | Favorable |
| 5 | 3-Methyl | N-Benzyl | 6.9 | 6.98 | Favorable | Neutral |
This table is illustrative and does not represent real experimental data.
Predictive analytics based on such QSAR models allows for the high-throughput screening of virtual libraries of compounds, identifying those with the highest predicted potency for subsequent synthesis and experimental validation.
Virtual Screening and Lead Optimization through Computational Approaches
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, thereby acting as potential new drugs. nih.gov This process can be broadly categorized into structure-based and ligand-based approaches. When applied to a compound like this compound, these methods can rapidly identify novel chemotypes or expand on the existing chemical scaffold. nih.gov
In a structure-based virtual screening campaign, the three-dimensional structure of the target protein is used. Molecular docking simulations are performed to predict how compounds from a database would bind to the target's active site. numberanalytics.com Each compound is assigned a score based on its predicted binding affinity and interaction profile, with the top-scoring molecules selected for further investigation. nih.gov
Once initial "hits" are identified, the process of lead optimization begins. This iterative cycle involves modifying the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. frontiersin.orgpatsnap.com Computational methods are central to this process. patsnap.com
Molecular Docking: This technique is used to refine the binding mode of lead compounds and to predict how structural modifications will affect binding affinity. frontiersin.org For example, modifying the methyl group on the pyridine ring of this compound could be explored to achieve better interaction with a specific pocket in the target protein.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. scienceopen.com This can help assess the stability of the binding interactions predicted by docking and reveal the role of key amino acid residues in the binding site. mdpi.com
In Silico ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of optimized compounds. nih.govjneonatalsurg.com This early assessment helps to identify and eliminate candidates with unfavorable pharmacokinetic or toxicity profiles, saving significant resources. nih.gov
The combination of these computational tools enables a rational, structure-guided approach to lead optimization. nih.gov Starting from a hit compound, medicinal chemists can design a small, focused library of analogs. These are then evaluated in silico to prioritize the most promising candidates for synthesis and biological testing, accelerating the hit-to-lead process. scienceopen.com
Table 2: Illustrative Data from a Virtual Screening and Lead Optimization Workflow
| Compound ID | Source | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interaction | Predicted Oral Bioavailability |
| Hit-1 | Virtual Library | -7.5 | -45.2 | H-bond with ASN271 | Moderate |
| Hit-2 | Virtual Library | -7.2 | -42.8 | Hydrophobic contact | Good |
| Lead-1a | Optimization of Hit-1 | -8.9 | -55.6 | H-bond with ASN271, π-sulfur with MET124 | Good |
| Lead-1b | Optimization of Hit-1 | -9.5 | -60.1 | H-bond with ASN271 & SER287 | Good |
This table is illustrative, with interaction data inspired by similar molecular systems. It does not represent real experimental data for a specific target. mdpi.com
Through these computational strategies, the exploration of chemical space around the this compound scaffold can be performed efficiently, leading to the design of novel compounds with enhanced therapeutic potential.
Development and Exploration of 3 Methyl 2 Pyrrolidin 2 Ylmethyl Pyridine Derivatives for Enhanced Bioactivity
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry to discover novel chemotypes with retained or improved biological activity while altering physicochemical properties. For derivatives of 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine, these techniques have been used to explore the chemical space around the core structure.
Bioisosteric replacement has been frequently applied to the pyridine (B92270) ring. For instance, the nitrogen atom's position within the six-membered ring has been moved to create pyridazine (B1198779) or pyrimidine (B1678525) analogues. The methyl group at the 3-position of the pyridine ring has also been a key point for modification. Replacing it with other small substituents like halogens (e.g., chlorine) or a cyano group alters the electronic properties of the ring, which can modulate interactions with the target receptor.
Scaffold hopping involves more significant changes to the core structure. Research has explored replacing the pyridine ring entirely with other aromatic systems. In a similar vein, the pyrrolidine (B122466) ring has been substituted with other saturated heterocycles. Modifications have included altering the ring size, such as using an azetidine (B1206935) ring, or introducing different heteroatoms to create analogues like isoxazolidines. These changes significantly impact the compound's conformational profile and the spatial orientation of the basic nitrogen atom, which is often crucial for receptor binding.
Table 1: Examples of Bioisosteric Replacement and Scaffold Hopping Strategies
| Strategy | Original Moiety | Replacement Moiety | Rationale |
|---|---|---|---|
| Bioisosteric Replacement | 3-Methyl Group | 3-Chloro, 3-Cyano | Modulate electronic character of the pyridine ring. |
| Bioisosteric Replacement | Pyridine | Pyridazine, Pyrimidine | Alter hydrogen bonding capacity and nitrogen basicity. |
| Scaffold Hopping | Pyrrolidine | Azetidine | Constrain the conformation of the side chain. |
| Scaffold Hopping | Pyrrolidine | Isoxazolidine | Introduce additional heteroatoms and alter basicity. |
Fragment-Based Drug Discovery (FBDD) Applied to the Core Structure
Fragment-based drug discovery (FBDD) leverages small, low-complexity molecules (fragments) to probe for binding interactions on a protein target, which are then optimized and grown into more potent leads. The this compound scaffold can be deconstructed into its constituent fragments: the 3-methylpyridine (B133936) group and the pyrrolidine ring.
In a theoretical FBDD approach, these individual fragments could be screened against a target like a nAChR subtype. Biophysical methods such as X-ray crystallography or NMR spectroscopy would identify how and where these simple fragments bind. For example, crystallography might reveal that the 3-methylpyridine fragment sits (B43327) in a pocket interacting with specific aromatic amino acid residues.
Once a fragment's binding mode is validated, it serves as an anchor point for optimization. Chemists can then "grow" the fragment by adding functionality, such as linking it to the pyrrolidine moiety, to pick up additional interactions in an adjacent binding pocket. This methodical approach ensures that the resulting larger molecule is built upon a foundation of confirmed binding interactions, increasing the efficiency of the discovery process compared to screening large, complex molecules from the outset.
Targeted Library Synthesis and High-Throughput Screening (HTS) of Analogues
The systematic exploration of structure-activity relationships (SAR) for the this compound scaffold has been greatly accelerated by the synthesis of targeted compound libraries followed by high-throughput screening (HTS). This approach allows researchers to rapidly assess the impact of specific structural changes across a large set of related compounds.
Libraries are typically designed to probe specific regions of the molecule. For this scaffold, a common strategy involves varying the substitution on the pyrrolidine nitrogen. Using the core this compound structure, a parallel synthesis approach can be used to react it with a diverse set of reagents (e.g., alkyl halides, acyl chlorides) to generate a library of N-substituted analogues.
Another common library approach involves modifying the pyridine ring. Starting with a common pyrrolidine building block, chemists can synthesize analogues with various substituents at the 3-, 4-, 5-, and 6-positions of the pyridine ring. Once synthesized, these libraries are subjected to HTS, where their biological activity against a specific target is measured. The resulting data provides a rich SAR landscape, as summarized in the conceptual table below.
Table 2: Conceptual HTS Data Summary for Pyridine Ring Modifications
| Pyridine Substitution | Relative Activity | SAR Implication |
|---|---|---|
| 3-Methyl | +++ | Baseline activity, favorable interaction. |
| 3-Ethyl | ++ | Slight decrease; indicates limited space in the binding pocket. |
| 3-Chloro | +++ | Similar to methyl; suggests electronic effects are important. |
| 5-Fluoro | ++++ | Increased activity; indicates a favorable interaction with a halogen bond donor/acceptor. |
| 4-Methyl | + | Decreased activity; suggests substitution at this position is sterically disfavored. |
Rational Design of Next-Generation Pyrrolidinylpyridine Compounds
Rational design integrates computational chemistry with the empirical data from SAR studies to create next-generation compounds with enhanced properties. By understanding the key molecular interactions responsible for the bioactivity of the this compound scaffold, chemists can make targeted, hypothesis-driven modifications.
A critical step in this process is the development of a pharmacophore model. This model is an abstract representation of all the essential steric and electronic features required for a molecule to bind to its target. For this class of compounds, the pharmacophore typically includes the basic nitrogen of the pyrrolidine ring and the hydrogen bond accepting nitrogen of the pyridine ring, separated by a specific distance and geometry.
Using this model, along with computational docking simulations that place candidate molecules into a 3D model of the target protein, designers can predict how new analogues will bind before they are synthesized. For example, if docking studies reveal an unused hydrophobic pocket near the pyridine 5-position, a rational design approach would suggest synthesizing analogues with lipophilic substituents at that position to increase binding affinity. This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm for optimizing lead compounds, allowing for the fine-tuning of potency and selectivity for specific receptor subtypes.
Future Perspectives and Unexplored Research Avenues for 3 Methyl 2 Pyrrolidin 2 Ylmethyl Pyridine
Identification of Novel Biological Targets and Therapeutic Applications
The therapeutic utility of a compound is defined by its biological targets. For 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine, expanding its therapeutic horizon requires looking beyond its well-characterized interactions. The future lies in identifying novel nAChR subtypes and even non-nAChR targets that could modulate disease pathways in unexpected ways.
Research has increasingly shown that nAChRs are involved in a wider range of physiological processes than previously thought, including the modulation of inflammation and pain. nih.gov Specifically, nAChR subtypes containing α7, α9, and/or α10 subunits are implicated in the cholinergic anti-inflammatory pathway, presenting novel therapeutic targets for conditions like inflammatory pain and even chemotherapy-induced neuropathic pain. nih.gov Future research should focus on characterizing the affinity and efficacy of this compound and its derivatives for these specific subtypes.
Furthermore, the concept of allosteric modulation offers a sophisticated approach to drug action. mdpi.com Rather than competing with the endogenous ligand acetylcholine (B1216132) at the orthosteric site, positive allosteric modulators (PAMs) bind to a distinct site on the receptor, enhancing its response to agonists. mdpi.combohrium.com Developing analogs of this compound that act as PAMs could provide a more nuanced and potentially safer therapeutic profile, particularly for the α7 and α4β2 nAChR subtypes, which are targets for cognitive disorders and neurodegenerative diseases. bohrium.comnih.gov
Table 1: Potential Novel Targets and Applications for this compound Analogs
| Potential Target | Therapeutic Area | Rationale | Citation |
|---|---|---|---|
| α7/α9/α10 nAChRs | Chronic Pain, Inflammation | These subtypes are key components of the cholinergic anti-inflammatory pathway. | nih.gov |
| α4β2 nAChR PAM Site | Cognitive Impairment, Addiction | Positive allosteric modulation can enhance receptor function with potentially fewer side effects than direct agonism. | bohrium.comnih.gov |
| α7 nAChR PAM Site | Schizophrenia, Alzheimer's Disease | PAMs can overcome the rapid desensitization of α7 nAChRs, enhancing cholinergic signaling in brain regions critical for cognition. | mdpi.combohrium.com |
Advancements in Synthetic Methodologies for Structural Complexity
To explore the novel biological targets identified, a diverse library of structurally complex analogs of this compound is required. Future research must leverage advanced synthetic methodologies to move beyond simple derivatives and create molecules with precise three-dimensional architectures and functionalities.
Modern organic synthesis offers a powerful toolkit for this purpose. Multicomponent reactions (MCRs), for instance, allow for the construction of complex pyrrolidine (B122466) derivatives in a single step from three or more starting materials, offering a highly efficient route to chemical diversity. tandfonline.com Stereoselective synthesis methods are also crucial, as the chirality of the pyrrolidine ring is critical for biological activity. Methodologies starting from chiral precursors like proline or employing asymmetric catalysis can ensure the production of optically pure isomers, which is essential for defining structure-activity relationships (SAR). mdpi.com
Another promising frontier is skeletal editing, where the core structure of the molecule is altered. Photo-promoted ring contraction of the pyridine (B92270) moiety, for example, could yield novel pyrrolidine-based scaffolds that are difficult to access through traditional methods. osaka-u.ac.jp Such strategies enable the exploration of entirely new chemical space around the parent compound.
Table 2: Comparison of Advanced Synthetic Methodologies
| Methodology | Description | Advantages for Analog Synthesis | Citation |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot reaction to form a complex product. | High efficiency, atom economy, and rapid generation of diverse libraries. | tandfonline.com |
| Stereoselective Synthesis | Methods that preferentially form one stereoisomer over another, often using chiral catalysts or starting materials. | Precise control over 3D structure, critical for receptor-ligand interactions. | mdpi.com |
| [3+2] Cycloadditions | Reaction of an azomethine ylide with an alkene to form a five-membered pyrrolidine ring. | Powerful and versatile method for constructing the core pyrrolidine scaffold with various substituents. | tandfonline.comx-mol.com |
Integration of Multi-Omics Data in Compound Characterization
Understanding the full biological impact of this compound requires a systems-level approach. The integration of multi-omics data—genomics, proteomics, and metabolomics—represents a paradigm shift from single-target analysis to a holistic characterization of the compound's mechanism of action.
Proteomics, in particular, offers a powerful lens to view the molecular machinery affected by the compound. A notable study used quantitative proteomics with isobaric tags for relative and absolute quantitation (iTRAQ) to identify the protein interactome of β2-containing nAChRs in the brain. nih.gov This approach revealed a network of interacting proteins involved in receptor trafficking, signaling, and modulation. Applying a similar strategy to cells or tissues treated with this compound could identify not only its direct binding partners but also the downstream signaling cascades it activates. This can help elucidate its effects on synaptic plasticity, neuroprotection, and other cellular processes. nih.gov
Metabolomics can complement this by profiling the changes in small-molecule metabolites following compound administration, offering insights into metabolic pathway alterations. Genomic studies can identify genetic variations that influence a patient's response to the drug, paving the way for personalized medicine.
Table 3: Application of Multi-Omics Technologies
| Omics Technology | Application in Compound Characterization | Potential Insights | Citation |
|---|---|---|---|
| Proteomics (e.g., iTRAQ) | Identify the nAChR-associated proteome and its changes upon drug binding. | Elucidation of signaling complexes, identification of novel interacting proteins and downstream pathways. | nih.gov |
| Metabolomics | Profile global changes in endogenous small-molecule metabolites in response to the compound. | Understanding of systemic effects on cellular metabolism and identification of biomarkers of drug efficacy. |
| Genomics | Analyze genetic variations (e.g., SNPs) in nAChR genes or related pathways across populations. | Identification of patient populations most likely to respond to therapy; prediction of responders vs. non-responders. | researchgate.net |
Development of Advanced Preclinical Models for Efficacy Assessment
The translation of a promising compound from the lab to the clinic is often hindered by the limitations of traditional preclinical models. nih.gov The future of efficacy assessment for neuropharmacological agents like this compound lies in the adoption of advanced, more physiologically relevant model systems. numberanalytics.comnumberanalytics.com
Human induced pluripotent stem cell (iPSC)-derived models are at the forefront of this evolution. By reprogramming patient cells into stem cells and then differentiating them into neurons, researchers can create "disease-in-a-dish" models. For instance, neural retinal organoids derived from iPSCs can model complex tissue architecture and are used to test the efficacy of gene therapies and other compounds. technologynetworks.com Similarly, iPSC-derived neuronal cultures from patients with Alzheimer's or Parkinson's disease could be used to assess the neuroprotective effects of this compound in a human-specific context. numberanalytics.com
These in vitro systems provide a crucial bridge between basic research and clinical trials, offering higher predictive validity for human responses. technologynetworks.com They allow for the evaluation of efficacy and the identification of potential targets in a manner that is more reflective of human biology than traditional animal models. numberanalytics.comacnp.org
Table 4: Advanced Preclinical Models for Neuropharmacology
| Model Type | Description | Relevance for Efficacy Assessment | Citation |
|---|---|---|---|
| iPSC-Derived Neurons/Organoids | Neurons or 3D neural tissues grown from patient-derived stem cells. | Allows for testing in a human genetic context; models complex cell-cell interactions and disease phenotypes. | numberanalytics.comtechnologynetworks.com |
| Humanized Mouse Models | Mice genetically engineered to express human genes, such as a specific human nAChR subunit. | Provides an in vivo system to study the compound's interaction with the human target protein. | nih.gov |
| High-Content Screening Assays | Automated imaging and analysis of cells treated with compounds to measure multiple phenotypic changes simultaneously. | Enables rapid screening of compound libraries for desired cellular effects (e.g., neurite outgrowth, reduction of protein aggregates). | bohrium.com |
Collaborative Research and Interdisciplinary Approaches
The complexity of developing a novel therapeutic from a single compound necessitates a departure from siloed research efforts. The future advancement of this compound will depend on highly integrated and collaborative research programs that bring together experts from diverse fields.
A successful model for this is the formation of research consortia that unite academic and industry scientists. eurekalert.org Such collaborations can bridge the gap between basic discovery and translational development. For example, a project focused on discovering novel GABAB receptor modulators for nicotine (B1678760) addiction successfully integrated the efforts of neurobiologists, medicinal chemists, and screening experts across different institutions. eurekalert.org
For this compound, a similar interdisciplinary team would be invaluable. Computational chemists could model ligand-receptor interactions to guide the design of new analogs. acs.org Medicinal chemists would then synthesize these compounds, which would be evaluated by pharmacologists using the advanced preclinical models described above. mdpi.comresearchgate.net This synergistic cycle of design, synthesis, and testing, fueled by constant communication between disciplines, has the greatest potential to accelerate the journey of this compound towards new therapeutic applications. eurekalert.org
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 3-methyl-2-(pyrrolidin-2-ylmethyl)pyridine, and what are their limitations?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, pyrrolidine derivatives are often introduced via alkylation of pyridine precursors using halogenated intermediates. Reaction optimization (e.g., solvent choice, temperature, and catalysts) is critical to avoid side products like over-alkylation. Evidence from related pyridine-pyrrolidine hybrids suggests tert-butyldimethylsilyl (TBDMS) groups may protect reactive sites during synthesis .
- Limitations : Low yields due to steric hindrance from the pyrrolidine ring and challenges in regioselectivity during pyridine functionalization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituents on the pyridine and pyrrolidine rings. For example, methyl groups at the 3-position of pyridine show upfield shifts (~2.1–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHN: 190.1470 g/mol) and fragmentation patterns .
- IR : Stretching frequencies for C-N (1250–1350 cm) and aromatic C-H (~3050 cm) provide structural insights .
Q. What are the primary applications of this compound in academic research?
- Answer : It serves as a precursor for bioactive molecules (e.g., ligands for metal complexes) or corrosion inhibitors. Pyridine derivatives with pyrrolidine substituents exhibit donor-acceptor interactions, making them relevant in materials science and surface chemistry .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions, HOMO-LUMO gaps, and adsorption energies on metal surfaces. For example, the pyridine ring’s nitrogen and pyrrolidine’s lone pairs facilitate charge transfer, which DFT can quantify to optimize corrosion inhibition efficiency .
- Case Study : A DFT study on similar pyridine-pyrrolidine hybrids showed strong adsorption on iron surfaces, correlating with experimental corrosion inhibition rates .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Experimental Design : Control variables like solvent polarity, pH, and assay protocols (e.g., cell lines vs. enzymatic assays).
- Data Analysis : Use multivariate statistics to isolate confounding factors. For instance, discrepancies in cytotoxicity may arise from varying cell permeability due to the compound’s lipophilicity .
Q. What strategies optimize the regioselectivity of functionalizing the pyridine ring in this compound?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., boronic esters) to steer electrophilic substitution.
- Metal Catalysis : Use palladium or copper catalysts for C-H activation. For example, Suzuki-Miyaura coupling at the 4-position of pyridine has been achieved with >80% yield in related compounds .
- Challenge : Steric hindrance from the pyrrolidine-methyl group complicates functionalization at the 2- and 6-positions.
Safety and Handling
Q. What are the key safety precautions for handling this compound?
- Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust/aerosols (use fume hoods) .
- Storage : In airtight containers under inert gas (N or Ar) to prevent oxidation.
- Toxicity : Acute toxicity (H302) and skin irritation (H315) are reported for analogous pyridine derivatives .
Notes
- Advanced questions integrate cross-disciplinary methodologies (e.g., DFT + experimental validation).
- For synthesis, prioritize peer-reviewed protocols from journals like The Journal of Organic Chemistry or Green Chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
